molecular formula C10H14N2O2 B8271416 N-(4-Pyridinylmethyl)-glycine ethyl ester CAS No. 88720-63-2

N-(4-Pyridinylmethyl)-glycine ethyl ester

Cat. No.: B8271416
CAS No.: 88720-63-2
M. Wt: 194.23 g/mol
InChI Key: PXTPPHVRRFSIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Pyridinylmethyl)-glycine ethyl ester is a chemical compound with the molecular formula C10H14N2O2 It is an ester derivative of glycine, where the glycine molecule is modified with a pyridinylmethyl group at the nitrogen atom and an ethyl ester group at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)-glycine ethyl ester typically involves the reaction of glycine with 4-pyridinylmethyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Aqueous or organic solvents like dichloromethane

    Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and ion-pair extraction can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-Pyridinylmethyl)-glycine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The pyridinylmethyl group can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Scientific Research Applications

N-(4-Pyridinylmethyl)-glycine ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Pyridinylmethyl)-glycine ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

  • N-(4-pyridinylmethyl)glycine
  • N-(4-pyridinylmethyl)alanine ethyl ester
  • N-(4-pyridinylmethyl)valine ethyl ester

Comparison: N-(4-Pyridinylmethyl)-glycine ethyl ester is unique due to its specific ester and pyridinylmethyl modifications, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .

Properties

CAS No.

88720-63-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(pyridin-4-ylmethylamino)acetate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-3-5-11-6-4-9/h3-6,12H,2,7-8H2,1H3

InChI Key

PXTPPHVRRFSIRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=NC=C1

Origin of Product

United States

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